
マレイン酸無水物-d2
概要
説明
Maleic anhydride-d2, also known as 2,5-Furandione-3,4-d2, is an organic compound with a specific deuterium isotope . It has the empirical formula C4D2O3 and a molecular weight of 100.07 . It is used in various laboratory chemicals .
Synthesis Analysis
The synthesis of Maleic anhydride-d2 involves various chemical reactions. For instance, it can be used in the copolymerization of styrene and maleic anhydride to form polypropylene . Another synthesis route involves the dehydration of 1-butanol to 1-butene, followed by the oxidation of butenes to maleic anhydride .
Molecular Structure Analysis
The molecular structure of Maleic anhydride-d2 is derived from the electron-deficient conjugated double bond and the cyclic anhydride functionality present . The bond angles and bond lengths for maleic anhydride are depicted in Fig. 2.1, and this results in a very compact and particularly planar structure .
Chemical Reactions Analysis
Maleic anhydride-d2 can participate in a variety of chemical reactions due to its activated double bond. It can take part in Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions to generate poly-anhydride copolymers .
Physical And Chemical Properties Analysis
Maleic anhydride-d2 appears as a powder with a boiling point of 200 °C (lit.) and a melting point of 51-56 °C (lit.) .
科学的研究の応用
マレイン酸無水物-d2の用途に関する包括的な分析
This compoundは、重水素化された化合物であり、その独特な化学的特性により、科学研究において幅広い用途を持っています。以下は、さまざまな分野における用途の詳細な分析です。
コーティング技術: This compoundは、コーティングの開発において重要な役割を果たします。 自動車および建築用コーティングだけでなく、抗菌性および抗接着性コーティングにも使用されます 。この化合物の機能は、コーティングの配合において非常に重要であり、アルキッド樹脂の結合剤として頻繁に使用されます。 これらの樹脂は、空気中にさらされると自動酸化乾燥プロセスを受け、コーティングフィルムの硬化に不可欠です .
接着剤: 接着剤の分野では、this compoundは、接着特性を向上させることで製品の性能に貢献します。 これは、改質されたスチレンアクリルポリマーなどのさまざまなポリマシステムに組み込まれ、接着性を強化し、乾燥速度を高めます .
印刷技術: This compoundは、印刷技術で、印刷物の品質と耐久性を向上させるために使用されます。 これは、インク配合物に加えることで、基材への接着性を向上させ、さまざまな環境因子に対する印刷物の耐性を向上させることができます .
抗菌用途: This compoundの抗菌特性により、保護コーティングや薬剤担体としての使用に適しています。 これらの用途は、特に微生物の増殖を防ぐことが重要な医療現場で重要です .
メタボロミクス研究: メタボロミクスでは、this compoundは、質量分析の標準として使用されます。 その安定同位体標識により、生物学的サンプル中の代謝物の正確な同定と定量が可能になります .
NMR溶媒研究: この化合物は、核磁気共鳴(NMR)溶媒研究にも使用されます。 研究者は、これを用いて、さまざまな化合物の構造、反応機構、反応速度を調べます .
燃料添加剤: This compoundは、貯蔵容器やパイプの腐食を低減するために設計された燃料添加剤の成分です。 これは、エンジン部品への炭素質堆積物を最小限に抑えることにも役立ち、クリーンで効率的なエンジン性能に貢献します .
重合プロセス: This compoundは、その特殊な構造により、重合および共重合プロセスで用途があります。 これは、さまざまな業界で使用されている抗菌特性を持つポリマーの製造における重要な原料です .
作用機序
Target of Action
Maleic anhydride-d2, a derivative of maleic anhydride, is a versatile compound that can participate in a variety of chemical reactions due to its electron-deficient conjugated double bond and cyclic anhydride functionality . Its primary targets include various organic molecules that can undergo reactions such as Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions .
Mode of Action
The activated double bond in maleic anhydride-d2 allows it to take part in a variety of reactions. For instance, it can participate in Michael reactions, electrophilic addition, and the formation of Diels–Alder adducts . Additionally, the reactive anhydride functionality permits a whole host of organic reactions like esterification, amidation, imidation, hydrolysis, decarboxylation, and metal chelation .
Biochemical Pathways
Maleic anhydride-d2 can affect various biochemical pathways. For instance, it can participate in the formation of poly-anhydride copolymers through free-radical polymerization reactions . It can also be involved in the biosynthesis of maleidrides, a family of polyketide-based dimeric natural products isolated from fungi .
Pharmacokinetics
Maleic anhydride derivatives have been used in the development of intelligent drug delivery systems . The content of maleic anhydride in the polymer had a major influence on the drug release rate and it could be used to control the release .
Result of Action
The molecular and cellular effects of maleic anhydride-d2’s action can vary depending on the specific reaction it is involved in. For instance, in the context of antimicrobial polymers, the content of maleic anhydride in the polymer can inhibit the growth of certain bacteria within 8–16 hours .
Action Environment
The action, efficacy, and stability of maleic anhydride-d2 can be influenced by various environmental factors. For instance, the production of maleic anhydride has to face ever-increasing governmental scrutiny, fierce pricing pressures, and tremendous technical requirements . Moreover, the choice of technological routes for the production of maleic anhydride can also impact its environmental performance .
Safety and Hazards
将来の方向性
Recent research has focused on the development of maleic anhydride-d2 polymers for various applications. For instance, they have been used in lithium metal batteries due to their high energy density and superior safety characteristics . Future research directions include further exploration of the versatile S-MI/MA copolymers .
特性
IUPAC Name |
3,4-dideuteriofuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJFEHAWHCUMM-QDNHWIQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)OC1=O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514711 | |
| Record name | (~2~H_2_)Furan-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33225-51-3 | |
| Record name | (~2~H_2_)Furan-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maleic anhydride-d2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)

![4-[1,3]Dioxolan-2-yl-hexan-1-ol](/img/structure/B1354994.png)
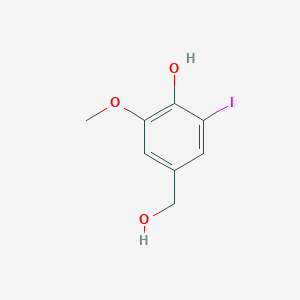
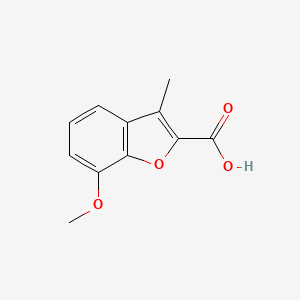

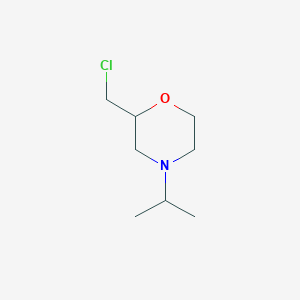
![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B1355007.png)
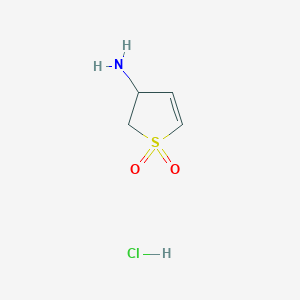
![[(3-Methylphenyl)amino]acetic acid](/img/structure/B1355013.png)
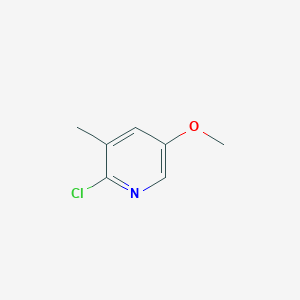
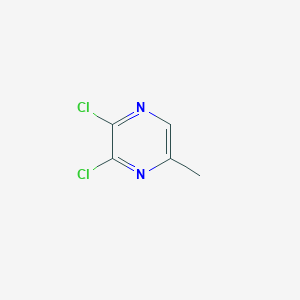
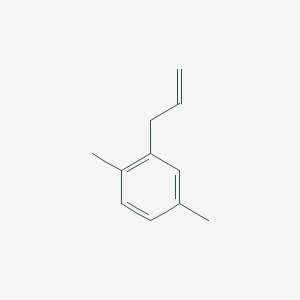
![Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1355023.png)